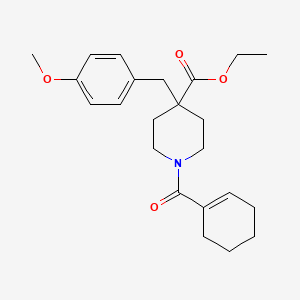
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid), also known as BQQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. BQQ belongs to the family of quinolinecarboxylic acids and is a derivative of quinoline, a heterocyclic aromatic compound.
Mécanisme D'action
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase.
Biochemical and Physiological Effects:
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) has been shown to have a range of biochemical and physiological effects. It has been found to protect against neurotoxicity induced by beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) is its antioxidant properties, which make it a useful tool for studying oxidative stress-related disorders. However, one limitation of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid). One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for other oxidative stress-related disorders such as cardiovascular disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) and its mechanisms of action.
Méthodes De Synthèse
The synthesis of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with formaldehyde in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline powder with a melting point of 268-270 °C.
Applications De Recherche Scientifique
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to exhibit antioxidant properties, which makes it a promising candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-[(4-carboxy-2-phenylquinolin-6-yl)methyl]-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22N2O4/c36-32(37)26-18-30(22-7-3-1-4-8-22)34-28-13-11-20(16-24(26)28)15-21-12-14-29-25(17-21)27(33(38)39)19-31(35-29)23-9-5-2-6-10-23/h1-14,16-19H,15H2,(H,36,37)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWJLNNYEWSBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-(4-iodophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6095170.png)
![N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6095171.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)
![4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B6095195.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6095202.png)





![N-(4-methoxybenzyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095275.png)
![7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6095279.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-ethylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095298.png)
